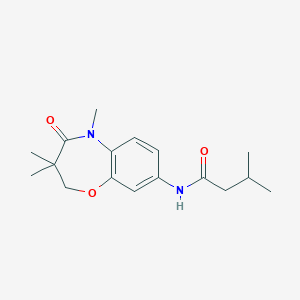

3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)butanamide

Description

Properties

IUPAC Name |

3-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-11(2)8-15(20)18-12-6-7-13-14(9-12)22-10-17(3,4)16(21)19(13)5/h6-7,9,11H,8,10H2,1-5H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEUDTFXJNZTNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazepine ring and subsequent functionalization to introduce the butanamide group. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)butanamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or halides). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)butanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and three analogs identified in the literature (Table 1). These analogs share the 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin core but vary in substituent groups and functional motifs.

Table 1: Structural and Molecular Comparison of Benzoxazepin Derivatives

*Inferred molecular formula and weight based on structural similarity to analogs.

Key Observations:

Substituent Effects on Polarity: The target compound’s 3-methylbutanamide group introduces moderate polarity due to the amide bond, while its branched aliphatic chain may enhance membrane permeability compared to aromatic substituents. The tert-butylbenzamide derivative () is highly lipophilic, favoring hydrophobic interactions but likely compromising aqueous solubility. The sulfonamide analog () has elevated polarity and hydrogen-bonding capacity, which may improve solubility but limit blood-brain barrier penetration.

Conformational Implications :

The 3,3,5-trimethyl substituents on the benzoxazepin core likely influence ring puckering, as described by Cremer and Pople’s generalized puckering coordinates . Bulky substituents (e.g., tert-butyl in ) may restrict ring flexibility, while smaller groups (e.g., methyl in the target compound) allow greater conformational adaptability.

Research Findings and Implications

While specific biological data for the target compound are unavailable, insights can be extrapolated from structural analogs:

- Trifluoromethyl Derivatives : The CF₃ group in is associated with enhanced binding affinity in enzyme inhibitors due to its electron-withdrawing effects and metabolic resistance .

- Sulfonamide Derivatives : The sulfonamide group in is commonly linked to protease inhibition or receptor antagonism, driven by its ability to form stable hydrogen bonds .

- Lipophilicity vs. Solubility : The tert-butyl analog () exemplifies the trade-off between lipophilicity (favorable for absorption) and solubility (critical for bioavailability).

Biological Activity

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various benzoxazepin derivatives, including the compound . The biological evaluation typically involves assessing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of bacterial strains.

Research Findings

-

Antibacterial Activity :

- The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- In a comparative study, it was found that the compound's activity surpassed that of traditional antibiotics such as ampicillin and streptomycin by a factor of 10–50 fold.

-

Antifungal Activity :

- The compound also demonstrated antifungal properties, with effective MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains.

Data Table: Antimicrobial Activity Summary

| Bacterial/Fungal Strain | MIC (mg/mL) | MBC (mg/mL) | Activity Level |

|---|---|---|---|

| E. coli | 0.004 | 0.008 | Excellent |

| S. aureus | 0.015 | 0.030 | Very Good |

| B. cereus | 0.015 | 0.030 | Very Good |

| En. cloacae | 0.004 | 0.008 | Excellent |

| A. fumigatus | 0.06 | Not determined | Good |

Cytotoxicity Studies

Cytotoxicity assessments are crucial to evaluate the safety profile of any new compound. The MTT assay was employed to determine the cytotoxic effects of the compound on normal human cell lines (MRC5).

- Findings : The compound displayed low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds like 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)butanamide.

Key Observations

-

Substituent Effects :

- The presence of specific substituents such as the 3-methylbutanoic acid group significantly enhances antibacterial activity.

- Structural modifications can lead to variations in potency and selectivity against different microbial strains.

-

Docking Studies :

- Molecular docking studies have elucidated potential binding sites and mechanisms of action for the compound against target enzymes involved in bacterial cell wall synthesis.

Case Studies

A series of case studies have been documented where similar benzoxazepin derivatives were tested for their biological activities:

- Study A : Investigated a related benzoxazepine derivative's effectiveness against multi-drug resistant bacterial strains, showing promising results comparable to existing treatments.

- Study B : Focused on the antifungal properties of benzoxazepine derivatives in clinical isolates of Candida species, demonstrating significant inhibition at low concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)butanamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the benzoxazepine core. Key steps include:

- Ring formation : Cyclization of substituted benzamide precursors under controlled conditions (e.g., reflux in polar aprotic solvents like DMF or THF) to construct the tetrahydrobenzoxazepine ring .

- Amide coupling : Introduction of the 3-methylbutanamide moiety via coupling reagents such as EDC/HOBt or DCC in anhydrous dichloromethane .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product, followed by spectroscopic validation (NMR, IR, LC-MS) .

- Critical Parameters : Temperature control (±2°C) and moisture-free environments are essential to prevent side reactions like hydrolysis of the oxazepine ring .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Analyze chemical shifts for the benzoxazepine ring protons (δ 6.8–7.5 ppm for aromatic protons) and the methyl groups (δ 1.2–1.5 ppm). The oxo group at C4 typically appears as a carbonyl signal at ~170 ppm in 13C NMR .

- Mass Spectrometry (LC-MS) : Confirm molecular weight (expected [M+H]+ ~420–450 Da) and fragmentation patterns to verify substituent positions .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the oxo group, N-H bend at ~3300 cm⁻¹ for the amide) .

Q. What structural features influence its chemical reactivity?

- Methodological Answer :

- Electron-withdrawing groups : The oxo group at C4 increases electrophilicity, making the benzoxazepine ring susceptible to nucleophilic attack at C8 .

- Steric hindrance : The 3,3,5-trimethyl substituents on the benzoxazepine ring may limit access to reactive sites, requiring optimized reaction conditions (e.g., bulky bases like DBU for deprotonation) .

- Amide substituent : The 3-methylbutanamide group enhances solubility in organic solvents (e.g., DMSO, chloroform), facilitating downstream derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol% Pd/C). Statistical analysis (ANOVA) identifies critical factors .

- Continuous Flow Chemistry : Implement microreactors to enhance mixing and heat transfer, reducing side products (e.g., over-oxidation) and improving reproducibility .

- In-line Monitoring : Employ FTIR or Raman spectroscopy for real-time tracking of intermediate formation .

Q. How can contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects) be resolved?

- Methodological Answer :

- Assay Standardization : Re-evaluate activity using uniform protocols (e.g., MTT assay for cytotoxicity, ELISA for cytokine profiling) to minimize variability .

- Target Engagement Studies : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to proposed targets (e.g., kinases, GPCRs) .

- Metabolomic Profiling : Compare metabolite signatures in different cell lines to identify context-dependent mechanisms .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., cyclooxygenase-2) or receptors. Focus on hydrophobic pockets accommodating the trifluoromethyl or benzoxazepine moieties .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.